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Introduction to C15:0-Ceramide
Ceramides are a class of bioactive sphingolipids that play crucial roles in a variety of cellular

processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Structurally,

ceramides consist of a sphingosine backbone N-acylated with a fatty acid of varying chain

length. The specific fatty acid attached significantly influences the biological function of the

ceramide molecule.

C15:0-Ceramide, also known as N-pentadecanoyl-sphingosine, is an odd-chain ceramide

containing the 15-carbon saturated fatty acid, pentadecanoic acid. While even-chain ceramides

(e.g., C16:0, C18:0) have been extensively studied and linked to pro-inflammatory and pro-

apoptotic signaling, particularly in the context of metabolic diseases like insulin resistance and

cardiovascular disease, the roles of odd-chain ceramides are less well-defined but are of

growing interest.[3][4][5][6][7][8]

The fatty acid component, pentadecanoic acid (C15:0), is a dietary odd-chain saturated fatty

acid found in dairy fat and some fish.[9] Emerging research suggests that C15:0 possesses

beneficial health effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties,

and is associated with a lower risk of type 2 diabetes and cardiovascular disease.[9][10][11]

These properties of C15:0 provide a strong rationale for investigating the biological activities

and potential as a biomarker of its corresponding ceramide, C15:0-Ceramide, in targeted

metabolomics studies.
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Targeted metabolomics of C15:0-Ceramide can provide valuable insights into its regulation and

function in health and disease, potentially identifying it as a novel biomarker or therapeutic

target.

C15:0-Ceramide in Cellular Signaling Pathways
While specific signaling pathways for C15:0-Ceramide are still under investigation, its functions

can be inferred from the known roles of other ceramides and its fatty acid component, C15:0.

Ceramides are known to modulate key signaling pathways involved in insulin resistance and

apoptosis.

Potential Role in Insulin Signaling
Ceramides, particularly long-chain saturated species like C16:0 and C18:0, are well-

established antagonists of insulin signaling.[4][6][7][12] They can impair the insulin signaling

cascade at multiple points, leading to decreased glucose uptake and utilization. Given the

beneficial metabolic effects associated with C15:0, it is hypothesized that C15:0-Ceramide may

have a different, possibly even protective, role in insulin signaling compared to its even-chain

counterparts. Further research is needed to elucidate its specific interactions with components

of the insulin signaling pathway.
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Figure 1: Hypothesized modulation of the insulin signaling pathway by C15:0-Ceramide.

Potential Role in Apoptosis
Ceramides are central mediators of apoptosis (programmed cell death).[2][13][14]

Accumulation of certain ceramides can activate apoptotic pathways through various

mechanisms, including the activation of caspases and regulation of mitochondrial function.[15]

The specific role of C15:0-Ceramide in apoptosis is not yet fully understood. However, given

the anti-proliferative effects observed for C15:0 in cancer cell lines, it is plausible that C15:0-

Ceramide could be involved in regulating apoptotic signaling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3026380?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8622894/
https://pubmed.ncbi.nlm.nih.gov/21707511/
https://pubmed.ncbi.nlm.nih.gov/10399097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6995631/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Response

Stress Stimuli

C15:0-Ceramide

Induces production of

Mitochondria

Potentially influences

Caspase Cascade

Activates

Apoptosis

Executes

Click to download full resolution via product page

Figure 2: Potential involvement of C15:0-Ceramide in the apoptotic pathway.

Experimental Protocols for C15:0-Ceramide
Quantification
The following protocols are based on established methods for the quantification of ceramides in

biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These can be adapted for the specific quantification of C15:0-Ceramide.

Sample Preparation: Lipid Extraction
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Objective: To extract lipids, including C15:0-Ceramide, from biological matrices such as

plasma, serum, cells, or tissues.

Materials:

Biological sample (e.g., 50-100 µL plasma/serum, 10-20 mg tissue, or 1-5 million cells)

Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not expected to be in

the sample.

Chloroform

Methanol

Water (LC-MS grade)

Phosphate-buffered saline (PBS) for cell washing

Homogenizer (for tissues)

Centrifuge

Protocol:

Sample Collection and Internal Standard Spiking:

For plasma/serum: Thaw samples on ice. To 50 µL of plasma/serum, add a known amount

of internal standard (e.g., 50 ng of C17:0-Ceramide in a small volume of ethanol).

For cells: Wash cell pellets (1-5 million cells) with ice-cold PBS. Add the internal standard

to the cell pellet.

For tissues: Weigh 10-20 mg of frozen tissue and homogenize in a suitable buffer. Add the

internal standard to the homogenate.

Bligh-Dyer Extraction:
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To the sample containing the internal standard, add a 2:1 (v/v) mixture of

chloroform:methanol. For a 100 µL aqueous sample, add 375 µL of chloroform:methanol

(2:1).

Vortex vigorously for 2 minutes.

Add 125 µL of chloroform and vortex for 30 seconds.

Add 125 µL of water and vortex for 30 seconds.

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

Lipid Phase Collection:

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a

glass pipette, avoiding the protein interface.

Transfer the organic phase to a new tube.

Drying and Reconstitution:

Dry the collected organic phase under a stream of nitrogen gas.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of

methanol or mobile phase).

LC-MS/MS Analysis
Objective: To separate and quantify C15:0-Ceramide using reverse-phase liquid

chromatography coupled with tandem mass spectrometry.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM

ammonium formate.

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5

minutes, and then re-equilibrate at 60% B for 5 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Injection Volume: 5-10 µL.

MS/MS Conditions (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Type: Multiple Reaction Monitoring (MRM).

Precursor and Product Ions: The specific m/z transitions for C15:0-Ceramide and the internal

standard need to be determined by direct infusion of standards. The most common

fragmentation for ceramides in positive mode is the loss of the fatty acyl chain, resulting in a

product ion corresponding to the sphingosine backbone (m/z 264.2).

C15:0-Ceramide (d18:1/15:0): Precursor ion [M+H]+ (m/z 524.5) -> Product ion (m/z

264.2).

C17:0-Ceramide (d18:1/17:0) (IS): Precursor ion [M+H]+ (m/z 552.5) -> Product ion (m/z

264.2).

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each

transition.

Data Analysis and Quantification
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Peak Integration: Integrate the peak areas for the MRM transitions of C15:0-Ceramide and

the internal standard.

Calibration Curve: Prepare a calibration curve by analyzing a series of standard solutions

containing known concentrations of C15:0-Ceramide and a fixed concentration of the internal

standard. Plot the ratio of the peak area of C15:0-Ceramide to the peak area of the internal

standard against the concentration of C15:0-Ceramide.

Quantification: Determine the concentration of C15:0-Ceramide in the samples by

interpolating the peak area ratio from the calibration curve.

Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from targeted

metabolomics studies of C15:0-Ceramide. Actual values will be dependent on the specific

study and biological matrix.

Table 1: LC-MS/MS Parameters for C15:0-Ceramide Quantification

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Retention Time
(min)

Collision
Energy (eV)

C15:0-Ceramide 524.5 264.2 To be determined To be optimized

C17:0-Ceramide

(IS)
552.5 264.2 To be determined To be optimized

Table 2: Example Quantitative Data of C15:0-Ceramide in Human Plasma

Group N C15:0-Ceramide (ng/mL)

Healthy Controls 50 Mean ± SD

Disease Group A 50 Mean ± SD

Disease Group B 50 Mean ± SD

Experimental Workflow Diagram
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Figure 3: General workflow for the targeted quantification of C15:0-Ceramide.

Conclusion
Targeted metabolomics of C15:0-Ceramide is a promising area of research with the potential to

uncover novel roles for this odd-chain sphingolipid in health and disease. The provided

protocols and guidelines offer a starting point for researchers to accurately quantify C15:0-

Ceramide in various biological samples. Further studies are warranted to fully elucidate its

specific signaling pathways and clinical significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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